![molecular formula C9H9NO B1613715 4-Methylisoindolin-1-one CAS No. 65399-01-1](/img/structure/B1613715.png)
4-Methylisoindolin-1-one
Overview
Description
4-Methylisoindolin-1-one is a chemical compound with the CAS Number: 65399-01-1 . It has a molecular weight of 147.18 and its IUPAC name is 4-methyl-1-isoindolinone . It is a solid substance at room temperature .
Synthesis Analysis
The synthesis of isoindolinones, including 4-Methylisoindolin-1-one, can be divided into two categories . The first involves the direct utilization of phthalimides or phthalimidines as starting materials for the synthesis of isoindolinones . The second involves the construction of the lactam and/or aromatic rings by different catalytic methods, including C−H activation, cross-coupling, carbonylation, condensation, addition, and formal cycloaddition reactions .Molecular Structure Analysis
The InChI Code of 4-Methylisoindolin-1-one is 1S/C9H9NO/c1-6-3-2-4-7-8(6)5-10-9(7)11/h2-4H,5H2,1H3,(H,10,11) . This code represents the molecular structure of the compound .Chemical Reactions Analysis
Isoindolinone synthesis, including that of 4-Methylisoindolin-1-one, often involves transition metal-catalyzed C−C bond-forming reactions . These reactions can lead to a broad range of substituted isoindolinones .Physical And Chemical Properties Analysis
4-Methylisoindolin-1-one is a solid substance at room temperature .Scientific Research Applications
Chemical Properties and Absorption Studies
- A study by Gutierrez et al. (2005) focused on the excited states of 2-methylisoindolin-1-one (INS) and related compounds. This research explored their absorbance spectroscopy and theoretical calculations to understand their chemical properties and interactions with solvents.
Anti-Cancer Activity
- The synthesis and evaluation of anti-cancer activities of 3-methyleneisoindolin-1-one derivatives were discussed in a paper by Mehta et al. (2022). This study constructed a library of these compounds and tested them for anti-proliferative activity in various human cancer cell lines.
Electrochemical Degradation Studies
- Research conducted by Wang et al. (2019) investigated the electrochemical degradation of methylisothiazolinone, a compound related to 4-Methylisoindolin-1-one. This study is significant in understanding the environmental impact and treatment of wastewater containing such compounds.
Neuroprotective Effects
- The neuroprotective effects of 1-methyl-1,2,3,4-tetrahydroisoquinoline, a related compound, were studied by Kotake et al. (2005). This research is crucial in understanding how these compounds can be used in treating neurodegenerative diseases like Parkinson's.
Synthesis Methods
- A paper by Cao et al. (2008) described the synthesis of substituted 3-methyleneisoindolin-1-ones using palladium-catalyzed reactions. This study provides insight into efficient synthetic methods for these compounds, which is fundamental for their application in various fields.
Safety and Hazards
Future Directions
Isoindolinone derivatives, including 4-Methylisoindolin-1-one, have been found in a large variety of naturally occurring as well as synthetic, biologically and pharmaceutically active compounds . They serve as important key intermediates for a number of highly useful organic compounds and natural products . Therefore, the development of efficient synthetic methodologies for these compounds is an active area of research .
Mechanism of Action
Target of Action
4-Methylisoindolin-1-one is a heterocyclic compound . . CDKs are a family of protein kinases that regulate the cell cycle and have been implicated in various diseases, including cancer.
Mode of Action
Isoindolin-1-ones have been shown to exhibit high binding affinity to cdk7, a member of the cdk family, through conventional hydrogen bonding interactions with active amino acid residues of cdk7 . This suggests that 4-Methylisoindolin-1-one may interact with its targets in a similar manner.
Biochemical Pathways
Given the potential role of isoindolin-1-ones as cdk inhibitors, it is plausible that 4-methylisoindolin-1-one could affect cell cycle regulation pathways .
Pharmacokinetics
A study on isoindolin-1-ones as potential cdk7 inhibitors reported comprehensive pharmacokinetic parameters for these compounds . These parameters could potentially provide insights into the ADME properties of 4-Methylisoindolin-1-one.
Result of Action
Isoindolin-1-ones have been shown to exhibit anti-cancer activity, suggesting that 4-methylisoindolin-1-one may have similar effects .
Action Environment
It is known that factors such as ph, temperature, and the presence of other molecules can influence the action of similar compounds .
properties
IUPAC Name |
4-methyl-2,3-dihydroisoindol-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-6-3-2-4-7-8(6)5-10-9(7)11/h2-4H,5H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXUBVWIYNGVGNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CNC(=O)C2=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80622224 | |
Record name | 4-Methyl-2,3-dihydro-1H-isoindol-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80622224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylisoindolin-1-one | |
CAS RN |
65399-01-1 | |
Record name | 2,3-Dihydro-4-methyl-1H-isoindol-1-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=65399-01-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methyl-2,3-dihydro-1H-isoindol-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80622224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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